2-{4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine and chlorophenyl groups. The final step involves the attachment of the ethan-1-ol moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product at a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{4-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing phosphorylation of target proteins, which in turn disrupts cell signaling pathways. This mechanism is particularly relevant in cancer research, where kinase inhibitors are used to block the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
Triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory properties and are used in similar research applications
Uniqueness
2-{4-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases compared to other similar compounds .
Properties
Molecular Formula |
C17H19ClN6O |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-[4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H19ClN6O/c18-13-1-3-14(4-2-13)24-17-15(11-21-24)16(19-12-20-17)23-7-5-22(6-8-23)9-10-25/h1-4,11-12,25H,5-10H2 |
InChI Key |
UQRFSMXCCFREHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.